N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Description
N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methylphenyl group, a methoxyphenylsulfonyl group, and a methylglycinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-4-5-13(10-16(12)18)19-17(21)11-20(2)25(22,23)15-8-6-14(24-3)7-9-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMWFOONFBVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloro-Methylphenyl Intermediate: This step involves the chlorination of a methylphenyl compound using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxyphenylsulfonyl Group: The intermediate is then reacted with a methoxyphenylsulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated product.
Coupling with Methylglycinamide: Finally, the sulfonylated intermediate is coupled with methylglycinamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
N-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
